molecular formula C9H12BrN B3393651 2-(3-Bromophenyl)propan-1-amine CAS No. 380608-39-9

2-(3-Bromophenyl)propan-1-amine

Cat. No.: B3393651
CAS No.: 380608-39-9
M. Wt: 214.1 g/mol
InChI Key: CCOOGMNVMAJJGT-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)propan-1-amine is a useful research compound. Its molecular formula is C9H12BrN and its molecular weight is 214.1 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromophenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7H,6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOOGMNVMAJJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Arylalkaneamine Chemistry Research

Arylalkaneamines are a class of organic compounds characterized by an amino group attached to an alkyl chain, which is in turn bonded to an aromatic ring. This structural motif is a cornerstone in medicinal chemistry and materials science. These compounds are recognized for their diverse biological activities and their utility as versatile chemical building blocks. bldpharm.com The specific structure of 2-(3-Bromophenyl)propan-1-amine, featuring a propan-1-amine chain attached to a brominated phenyl group at the second carbon, positions it as a valuable intermediate for creating more complex molecules.

The presence of the amine group allows for a wide array of chemical transformations, including alkylation, acylation, and the formation of Schiff bases. These reactions are fundamental in the synthesis of a vast number of organic compounds. researchgate.net Furthermore, the chiral center at the second carbon of the propane (B168953) chain introduces the possibility of stereoisomers, a critical consideration in the development of pharmacologically active agents where enantiomeric purity can dictate efficacy and safety.

Importance of Brominated Aromatic Amines in Synthetic Organic Chemistry

The inclusion of a bromine atom on the aromatic ring significantly enhances the synthetic utility of 2-(3-Bromophenyl)propan-1-amine. Brominated aromatic compounds are key precursors in a multitude of cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These powerful carbon-carbon and carbon-heteroatom bond-forming reactions are indispensable tools for the construction of complex molecular architectures.

The bromine atom serves as a versatile handle, allowing for the introduction of various functional groups at a specific position on the aromatic ring. This strategic functionalization is a critical aspect of modern synthetic organic chemistry, enabling the fine-tuning of a molecule's electronic and steric properties. Brominated compounds are also used in the preparation of Grignard reagents, further expanding their synthetic potential.

Computational Chemistry and Quantum Chemical Analyses of 2 3 Bromophenyl Propan 1 Amine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is one of the most popular and versatile methods available in computational chemistry, offering a good balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. researchgate.net This lowest-energy structure represents the most stable conformation of the molecule. The process involves calculating the forces on each atom and iteratively adjusting their positions until these forces are negligible. stackexchange.com For flexible molecules with multiple rotatable bonds, like 2-(3-Bromophenyl)propan-1-amine, this process is often part of a broader conformational analysis, which aims to identify various low-energy conformers and determine the global minimum energy structure. nih.govufba.br

While specific optimized parameters for this compound are not available in the reviewed literature, a study on the related compound 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine using the B3LYP method with a 6-311++G(d,p) basis set provides examples of calculated geometrical parameters. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters from a Related Benzodiazepine (B76468) Derivative

ParameterBond/AngleCalculated Value (Å or °)
Bond LengthC32-Br411.9178 Å
Bond LengthN10-H111.0813 Å
Bond AngleC2-C1-C6118.9°
Bond AngleC1-C2-C3120.5°

Data sourced from a DFT study on 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine. researchgate.net

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals (FMOs), Natural Bond Orbitals (NBOs))

Frontier Molecular Orbitals (FMOs): The Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. numberanalytics.com The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. numberanalytics.com

For the illustrative compound 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine , DFT calculations determined the HOMO and LUMO energy values. researchgate.net

Table 2: FMO Energies for an Illustrative Benzodiazepine Derivative

OrbitalEnergy (eV)
HOMO-5.83
LUMO-1.32
Energy Gap (ΔE)4.51

Data sourced from a DFT study on 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine. researchgate.net

Natural Bond Orbitals (NBOs): Natural Bond Orbital (NBO) analysis provides a chemical interpretation of a wavefunction in terms of the classic Lewis structure picture, with localized bonds, lone pairs, and antibonds. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) units. wikipedia.org This analysis is highly valuable for understanding hybridization and delocalization effects, such as hyperconjugation, which involves donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs.

Specific NBO analysis data for this compound or the illustrative benzodiazepine derivative were not found in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting chemical reactivity. It maps the electrostatic potential onto a constant electron density surface, visually representing the charge distribution of a molecule. uni-muenchen.delibretexts.org Different colors indicate different potential values: red typically signifies regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net Green and yellow represent intermediate potential values.

An MEP analysis was performed on 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine . researchgate.net The resulting map showed negative potential concentrated around the nitrogen atoms, identifying them as likely sites for electrophilic attack. Conversely, positive potential was observed around the amine hydrogens, indicating them as potential sites for nucleophilic interaction.

Reactivity Descriptors (e.g., Fukui Functions, Local Reactivity Indices)

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. The Fukui function, f(r), is a key local reactivity descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.org It helps to identify which atoms within a molecule are most likely to act as nucleophilic or electrophilic centers. researchgate.netwikipedia.org Condensed Fukui functions simplify this by assigning values to each atom.

f+ : for nucleophilic attack (where an electron is added)

f- : for electrophilic attack (where an electron is removed)

f0 : for radical attack

While a full Fukui function analysis for this compound is not available, global reactivity descriptors were calculated for the illustrative benzodiazepine derivative. researchgate.net

Table 3: Global Reactivity Descriptors for an Illustrative Benzodiazepine Derivative

DescriptorValue (eV)
Ionization Potential (I)5.83
Electron Affinity (A)1.32
Electronegativity (χ)3.57
Chemical Hardness (η)2.25
Global Softness (S)0.22
Electrophilicity Index (ω)2.83

Data sourced from a DFT study on 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

Vibrational Frequency Calculations (FT-IR, Raman)

Computational methods can predict the vibrational spectra (FT-IR and Raman) of a molecule. nih.gov By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies and their corresponding intensities can be obtained. youtube.com These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental spectra. nih.gov DFT methods, such as B3LYP, are commonly used for this purpose and generally show good agreement with experimental data, though a scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors. acs.org

A comparison of calculated and experimental vibrational frequencies was performed for 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine , showing good agreement. researchgate.net This confirms the reliability of the DFT method for predicting the vibrational properties of such molecules. Specific calculated frequencies for this compound are not available in the literature.

Electronic Transition Calculations (UV-Vis Absorption)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the electronic absorption spectra of molecules like this compound. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

For a related compound, 3-(3-Bromo-phenyl)-1-imidazol-1-yl-propenone, theoretical calculations predicted a maximum absorption wavelength at 340 nm. researchgate.net Such studies on this compound would involve optimizing the ground state geometry and then calculating the vertical excitation energies to various excited states. The electronic transitions are typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying unoccupied orbitals. The nature of these transitions, such as n→π* or π→π*, can also be elucidated, providing a deeper understanding of the molecule's electronic behavior upon light absorption.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structural elucidation and for validating experimental data. arxiv.org Using methods like Gauge-Including Atomic Orbitals (GIAO) within the framework of DFT, it is possible to calculate the ¹H and ¹³C NMR chemical shifts of this compound with a high degree of accuracy. researchgate.net

Recent advancements in machine learning have also led to the development of models that can predict NMR shifts with high precision. For instance, some models achieve Mean Absolute Errors (MAEs) of around 2.05 ppm for ¹³C shifts and 0.16 ppm for ¹H shifts. arxiv.org These predictive models can account for various factors, including solvent effects, which are known to influence chemical shifts. arxiv.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Related Compound (Propan-2-amine)

AtomPredicted Chemical Shift (ppm)
CH₃~1.1
CH~2.8
NH₂Variable (solvent dependent)
C (CH₃)~25
C (CH)~45

Note: The chemical shifts for this compound would be influenced by the presence of the bromophenyl group, leading to different values.

Advanced Quantum Chemical Studies

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. utwente.nl Computational studies can predict the NLO properties of this compound by calculating the first and second hyperpolarizabilities (β and γ). These parameters quantify the molecule's response to a strong electric field, such as that from a laser. Molecules with significant NLO properties often possess a donor-π-acceptor structure, which facilitates intramolecular charge transfer. researchgate.net The presence of the electron-donating amine group and the π-system of the phenyl ring in this compound suggests it may exhibit NLO behavior. Z-scan techniques can be used experimentally to measure these properties. researchgate.net

Charge Transfer Interactions

Intramolecular charge transfer (ICT) is a key process that influences the electronic and optical properties of a molecule. rsc.org In this compound, the interaction between the electron-donating amino group and the electron-withdrawing bromophenyl ring can lead to ICT. This can be studied computationally through Natural Bond Orbital (NBO) analysis, which provides information about charge distribution and delocalization within the molecule. researchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) also reveals the nature of charge transfer upon electronic excitation. researchgate.net

Solvent Effects on Electronic Properties

The electronic properties of a molecule can be significantly influenced by the surrounding solvent. mdpi.comresearchgate.net Solvatochromism, the change in the color of a substance with a change in solvent polarity, is a direct manifestation of this effect. mdpi.comresearchgate.net Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the electronic properties of this compound. liverpool.ac.uk These calculations can predict how the UV-Vis absorption spectrum and other electronic characteristics change in solvents of varying polarity. liverpool.ac.uk This is crucial for understanding the behavior of the compound in different chemical environments. mdpi.comresearchgate.net

Quantitative Structure-Property and Structure-Reactivity Relationships (QSPR/QSRR)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a molecule and its physical properties or chemical reactivity. For this compound, QSPR/QSRR models could be developed to predict various properties, such as boiling point, solubility, or reactivity in specific reactions.

These models are built by calculating a set of molecular descriptors (topological, electronic, geometric, etc.) and then using statistical methods, like multiple linear regression or machine learning algorithms, to correlate these descriptors with an experimentally determined property or reactivity parameter. While specific QSPR/QSRR studies on this compound are not widely reported, the methodologies are well-established and could be applied to this compound to predict its behavior and guide experimental work.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 3 Bromophenyl Propan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 2-(3-bromophenyl)propan-1-amine by providing information about the chemical environment, connectivity, and spatial arrangement of its atoms.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the 3-bromophenyl ring will appear in the downfield region, typically between δ 7.0 and 7.5 ppm. Due to the meta-substitution pattern, a complex splitting pattern is anticipated. The proton at the C2 position of the phenyl ring (ortho to the propan-1-amine substituent) would likely be a singlet or a narrow triplet, while the other three aromatic protons would show doublet of doublets or multiplet structures.

The protons of the propan-1-amine side chain will resonate in the upfield region. The methyl (CH₃) group protons are expected to appear as a doublet due to coupling with the adjacent methine (CH) proton. The methine proton itself would likely be a multiplet, coupling with both the methyl and the methylene (B1212753) (CH₂) protons. The methylene protons of the amine group would also present as a multiplet, coupled to the adjacent methine proton. The amine (NH₂) protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the 3-bromophenyl ring are expected to resonate in the aromatic region (approximately δ 120-145 ppm). The carbon atom bearing the bromine (C-Br) will have a distinct chemical shift, typically in the lower end of this range. The other aromatic carbons will show signals based on their substitution and position relative to the bromine and the propyl-amine side chain. The carbons of the propan-1-amine side chain will appear in the aliphatic region (approximately δ 10-60 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic H7.0 - 7.5m-
CH (methine)2.8 - 3.2m-
CH₂ (methylene)2.5 - 2.9m-
NH₂ (amine)1.0 - 2.5br s-
CH₃ (methyl)1.0 - 1.3d~7

Note: Predicted values are based on analogous structures. Actual values may vary depending on the solvent and experimental conditions. m = multiplet, br s = broad singlet, d = doublet.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Aromatic C-Br~122
Aromatic CH125 - 135
Aromatic C (quaternary)~145
CH (methine)40 - 45
CH₂ (methylene)45 - 50
CH₃ (methyl)15 - 20

Note: Predicted values are based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.

To definitively assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity between the methyl, methine, and methylene protons of the side chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum.

In cases where this compound exists in different polymorphic forms, solid-state NMR (ssNMR) would be a powerful technique for characterization. Polymorphs, having different crystal packing arrangements, would give rise to distinct ssNMR spectra due to differences in the local chemical environments of the nuclei. This can be particularly useful in the pharmaceutical industry where different polymorphs can have different physical properties.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. The IR and Raman spectra of this compound are expected to show characteristic absorption bands.

The IR spectrum will feature N-H stretching vibrations from the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic ring will be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches will appear just below 3000 cm⁻¹. The N-H bending vibration is expected around 1600 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is anticipated in the 1000-1250 cm⁻¹ range. The C-Br stretching vibration will appear in the fingerprint region, typically below 700 cm⁻¹.

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations and the vibrations of the non-polar bonds. For instance, the symmetric stretching of the aromatic ring would be a strong feature in the Raman spectrum.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
N-H stretch (asymmetric and symmetric)3300 - 3500 (medium)Weak
Aromatic C-H stretch3000 - 3100 (weak)3000 - 3100 (strong)
Aliphatic C-H stretch2850 - 2960 (medium)2850 - 2960 (strong)
N-H bend~1600 (medium)Weak
Aromatic C=C stretch1450 - 1600 (medium-strong)1450 - 1600 (strong)
C-N stretch1000 - 1250 (medium)1000 - 1250 (medium)
C-Br stretch< 700 (strong)< 700 (strong)

Note: Predicted values are based on characteristic group frequencies.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed, and due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) would be seen, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula (C₉H₁₂BrN) with high confidence.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways. A common fragmentation for primary amines is the alpha-cleavage, leading to the loss of a propyl group and the formation of a stable iminium ion. Another likely fragmentation is the loss of the bromine atom.

Table 4: Predicted m/z Values for Major Fragments in the Mass Spectrum of this compound

Fragment IonPredicted m/z
[C₉H₁₂⁷⁹BrN]⁺ (M⁺)213
[C₉H₁₂⁸¹BrN]⁺ (M+2⁺)215
[C₉H₁₂N]⁺ (M-Br)⁺134
[C₈H₁₀N]⁺ (alpha-cleavage, loss of CH₃)120
[C₆H₄Br]⁺ (loss of propan-1-amine side chain)155/157

Note: m/z values are for the most abundant isotopes, except where noted for the bromine isotopic pattern.

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive three-dimensional structure. This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal the details of the intermolecular interactions that govern the crystal packing.

While no public crystal structure is currently available for this compound, we can predict the likely intermolecular interactions based on its functional groups. The primary amine group is capable of forming hydrogen bonds, acting as both a donor (N-H) and an acceptor (the lone pair on the nitrogen). Therefore, it is highly probable that the crystal structure would be dominated by a network of N-H···N hydrogen bonds, potentially forming chains or dimeric motifs.

Torsion Angle and Bond Length/Angle Refinements

The precise three-dimensional arrangement of atoms within a molecule is defined by its bond lengths, bond angles, and torsion angles. These structural parameters are not static values but are refined through advanced spectroscopic and crystallographic techniques to provide the most accurate representation of the molecular geometry. For this compound, while specific crystallographic data is not publicly available, we can infer the expected structural characteristics and the process of their refinement by examining closely related compounds, such as amphetamine derivatives.

The refinement process, typically performed on data obtained from X-ray crystallography, involves adjusting the atomic coordinates to minimize the difference between the observed and calculated diffraction patterns. This iterative process leads to highly accurate values for the molecular geometry.

Torsion Angle Refinements

Torsion angles, also known as dihedral angles, describe the rotation around a chemical bond. In the context of this compound, the key torsion angles would define the orientation of the 3-bromophenyl ring relative to the propan-1-amine side chain, and the conformation of the side chain itself.

The flexibility of the propan-1-amine chain allows for multiple rotational conformers. The refinement of torsion angles helps in identifying the most stable conformation in the crystalline state. For instance, in a related compound like d-amphetamine sulfate, the phase transition from a disordered to an ordered state is associated with changes in the orientation of the constituent groups, highlighting the importance of torsion angle refinement in understanding molecular packing and interactions. rsc.org

To illustrate the concept, consider the torsion angles in a similar phenylpropanamine structure. The refinement would precisely define the rotational position of the amino group and the phenyl ring with respect to the central carbon-carbon bond of the propane (B168953) chain.

Table 1: Illustrative Torsion Angles for a Phenylpropanamine-like Structure

Atoms Involved (Hypothetical)Torsion Angle (°)
C(aryl)-C(aryl)-Cα-Cβ85.0 - 95.0
C(aryl)-Cα-Cβ-N60.0 - 70.0
H-Cα-Cβ-H55.0 - 65.0

Note: This data is illustrative and based on general values for similar structures, not specific experimental data for this compound.

Bond Length and Bond Angle Refinements

Bond lengths represent the equilibrium distance between the nuclei of two bonded atoms, while bond angles are the angles between three connected atoms. The refinement of these parameters from crystallographic data provides a detailed picture of the covalent bonding within the molecule.

The presence of the bromine atom on the phenyl ring in this compound is expected to influence the electronic distribution and, consequently, the bond lengths within the aromatic ring. Similarly, the bond angles in the propan-1-amine side chain will be refined to their optimal values, reflecting the hybridization of the carbon and nitrogen atoms.

Computational chemistry methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to refine these parameters and to understand the electronic properties of the molecule. For example, studies on phenol (B47542) derivatives have shown that the position of substituents affects the C-C and C-O bond lengths. tsijournals.com A similar effect would be anticipated for the C-Br bond and adjacent C-C bonds in this compound.

Table 2: Representative Refined Bond Lengths and Angles for a Phenylpropanamine Skeleton

Bond/AngleRefined Value
Bond Lengths (Å)
C-C (aromatic)1.38 - 1.40
C-Br~1.90
Cα-Cβ1.52 - 1.54
Cβ-N1.47 - 1.49
C-H0.95 - 1.00
N-H0.86 - 0.90
**Bond Angles (°) **
C-C-C (in ring)118 - 122
C-C-Br119 - 121
C(aryl)-Cα-Cβ112 - 116
Cα-Cβ-N109 - 112

Note: These values are typical for similar organic molecules and are provided for illustrative purposes. Specific refined data for this compound would require dedicated crystallographic analysis.

Applications in Advanced Organic Synthesis and Material Precursors

Role as a Chiral Building Block in Complex Molecule Synthesis

The presence of a stereocenter in 2-(3-Bromophenyl)propan-1-amine makes it a valuable chiral building block in the asymmetric synthesis of more complex molecules. Chiral molecules are crucial in drug development, as different enantiomers of a drug can have vastly different biological activities. enamine.net The pharmaceutical industry has a significant and growing demand for chiral intermediates to enhance the efficacy of new drugs. nih.gov The synthesis of homochiral compounds from non-chiral starting materials using chiral catalysts is a key technique in this field. nih.gov this compound can be utilized in stereoselective reactions to introduce a specific chirality into the target molecule, which is a critical step in the synthesis of many pharmaceuticals and other biologically active compounds. enamine.netmdpi.com The development of methods for producing single-enantiomer drugs has been a major focus, and chiral building blocks like this compound are essential for this purpose. nih.gov

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing these ring systems. mdpi.com These structures are prevalent in a wide array of biologically active compounds, including natural products and synthetic drugs. mdpi.com this compound serves as a versatile precursor for the synthesis of various nitrogen-containing heterocyclic derivatives due to its primary amine functionality.

Synthesis of Thiazolidin-4-one Derivatives

Thiazolidin-4-ones are a class of heterocyclic compounds known for their diverse biological activities. mdpi.comnih.gov The synthesis of thiazolidin-4-one derivatives often involves a one-pot, three-component reaction. nih.govresearchgate.net In a typical synthesis, an amine, a carbonyl compound (like an aldehyde), and a mercapto-acid are reacted together. researchgate.net The reaction of this compound with a substituted aldehyde and thioglycolic acid would lead to the formation of a 2,3-disubstituted thiazolidin-4-one. The general process involves the initial formation of a Schiff base between the amine and the aldehyde, followed by cyclization with the mercaptoacetic acid to form the thiazolidin-4-one ring. researchcommons.org This approach allows for the creation of a library of thiazolidin-4-one derivatives with various substituents, which can then be screened for potential biological applications. nih.govnih.gov

Synthesis of Oxadiazole Derivatives

1,3,4-Oxadiazoles are another important class of five-membered heterocyclic compounds with a wide range of pharmacological properties. jchemrev.com The synthesis of 1,3,4-oxadiazole (B1194373) derivatives can be achieved through various synthetic routes. A common method involves the cyclization of an acid hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride. researchgate.netsrce.hr While direct synthesis from this compound is not explicitly detailed, its derivatives could be utilized. For instance, the amine could first be converted to a corresponding carboxylic acid or acid hydrazide, which could then participate in the oxadiazole ring formation. For example, a novel series of 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles were synthesized from 3-(4-bromobenzoyl)propionic acid and various aryl acid hydrazides. researchgate.netsrce.hrnih.gov This highlights the potential for precursors with a bromophenylpropane scaffold to be used in the synthesis of oxadiazole derivatives.

Derivatization to Schiff Base Ligands

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are versatile ligands in coordination chemistry. A new Schiff base ligand, {N-(2-{[(4-bromophenyl)imino]methyl}phenyl)acetamide}, was synthesized and complexed with various transition metals. researchgate.net This ligand was found to coordinate with metal ions through the imine nitrogen and another donor atom, acting as a bidentate ligand. researchgate.net Similarly, this compound can be readily converted into a variety of Schiff base ligands by reacting it with different aldehydes. The resulting imine can then be used to form stable complexes with various metal ions. These metal complexes have potential applications in catalysis and materials science.

Formation of Benzofuro[3,2-d]pyrimidine Derivatives

Benzofuro[3,2-d]pyrimidine derivatives are known to exhibit a broad spectrum of biological activities. asianpubs.org Their synthesis often involves the construction of the pyrimidine (B1678525) ring onto a benzofuran (B130515) scaffold. In one study, a new benzofuro[3,2-d]pyrimidine derivative, N8,N8-dibenzyl-N4-(3-bromophenyl)benzofuro[3,2-d]pyrimidine-4,8-diamine, was synthesized and its crystal structure was determined. asianpubs.org While this example does not directly start from this compound, it demonstrates that the 3-bromophenylamine moiety is a key component in the final structure. It is conceivable that this compound could be incorporated into such heterocyclic systems through multi-step synthetic sequences, where the amine group is used to build the pyrimidine ring. The synthesis of related benzofuro[3,2-d]pyrimidines has been achieved through the reaction of 3-amino-2-benzofurancarboxamide with aldehydes. researchgate.net

Development of Molecular Scaffolds for Chemical Research

The structure of this compound, with its combination of a chiral center, an amine group, and a bromo-aromatic ring, makes it an excellent molecular scaffold for developing new molecules for chemical research. The bromine atom is particularly useful as it can be readily modified through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. This enables the creation of diverse libraries of compounds based on the 2-phenylpropan-1-amine core. These new molecules can be designed to probe biological systems, explore structure-activity relationships, or serve as precursors for the synthesis of advanced materials. The versatility of this scaffold allows chemists to systematically modify its structure to optimize desired properties.

Design of Ligands for Molecular Targets

The phenethylamine (B48288) scaffold, of which this compound is a derivative, is a well-established pharmacophore found in a multitude of biologically active compounds that target a wide range of receptors and enzymes. The introduction of a bromine atom at the meta-position of the phenyl ring offers a strategic vector for modifying the steric and electronic properties of the molecule, which can significantly influence its binding affinity and selectivity for a specific molecular target.

While specific research detailing the direct use of this compound in the development of ligands is not extensively documented in publicly available literature, the principles of medicinal chemistry strongly support its potential as a precursor for such applications. The synthesis of N-benzyl derivatives of related phenethylamines, for example, has been shown to enhance affinity for certain receptors. The amine functionality of this compound can be similarly derivatized to create a library of compounds for screening against various biological targets.

Incorporation into Functional Materials (e.g., Optoelectronic Materials)

The unique electronic properties endowed by the brominated aromatic ring make this compound an attractive candidate for the synthesis of novel functional materials, particularly in the realm of optoelectronics. The incorporation of heavy atoms like bromine into organic molecules can influence their photophysical properties, such as promoting intersystem crossing, which is a key process in the operation of organic light-emitting diodes (OLEDs).

Research into brominated aromatic compounds has demonstrated their potential in various components of electronic devices. For example, bromine-substituted triphenylamine (B166846) derivatives have been shown to exhibit improved hole-mobility, a critical parameter for efficient charge transport in OLEDs. The enhanced performance is attributed to the influence of the bromine atoms on the molecular packing and electronic coupling between adjacent molecules in the solid state.

While direct polymerization or incorporation of this compound into functional materials is a developing area of research, its potential as a monomer or a precursor is significant. The primary amine group can be used to link the molecule into a polymer backbone, while the bromo-phenyl moiety can be further functionalized to tune the material's electronic and optical properties. For example, the bromine atom could serve as a site for attaching chromophores or other functional groups to create materials with tailored absorption and emission characteristics. The development of such materials could lead to advancements in areas like organic photovoltaics, sensors, and other electronic applications.


Studies of Intermolecular Interactions and Solid State Chemistry

Hydrogen Bonding Networks

Hydrogen bonds are crucial in dictating the structure and properties of amine-containing compounds. The primary amine group (-NH2) in 2-(3-Bromophenyl)propan-1-amine can act as both a hydrogen bond donor and acceptor.

The potential for intramolecular hydrogen bonds within this compound exists, but their presence and geometry can only be confirmed through structural analysis. Such bonds would involve the amine group and another part of the same molecule, influencing its conformation.

Halogen Bonding Interactions

The bromine atom on the phenyl ring introduces the possibility of halogen bonding. This is a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophile. In the case of this compound, the bromine atom could potentially interact with the lone pair of electrons on the nitrogen atom of an adjacent molecule (Br…N). The existence and significance of such interactions can only be verified through crystallographic studies.

Non-Covalent Interactions (e.g., C-H…π Interactions)

Beyond hydrogen and halogen bonds, other non-covalent interactions would play a role in the solid-state structure. C-H…π interactions, where a C-H bond points towards the electron-rich π-system of the phenyl ring, are common in aromatic compounds and contribute to the stability of the crystal lattice.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis requires the crystal structure data as input. It would allow for the mapping of different types of intermolecular contacts and provide a percentage contribution of each interaction to the total Hirshfeld surface, offering a detailed picture of the crystal packing environment. For instance, in related brominated organic molecules, Hirshfeld analysis has been used to quantify the contributions of H…H, C…H, and Br…H contacts.

Supramolecular Assembly and Crystal Engineering

The combination of various intermolecular interactions governs how individual molecules of this compound would assemble into a larger, ordered supramolecular structure. Understanding these interactions is the foundation of crystal engineering, where the goal is to design and synthesize crystalline materials with desired properties. The specific hydrogen and halogen bonding patterns, along with other weaker interactions, would define the supramolecular architecture of this compound.

Conclusion and Future Research Directions for 2 3 Bromophenyl Propan 1 Amine

Summary of Current Academic Understanding

Currently, the academic literature specifically detailing the synthesis, properties, and applications of 2-(3-Bromophenyl)propan-1-amine is sparse. Its presence is primarily noted in the catalogs of chemical suppliers, which provide basic physicochemical data. The compound is structurally characterized as a primary amine with a chiral center at the second carbon of the propane (B168953) chain, attached to a benzene (B151609) ring substituted with a bromine atom at the meta-position.

The academic understanding of this compound is largely inferential, based on the well-documented chemistry of related phenylpropanamines and bromo-substituted aromatic compounds. The primary amine group is expected to exhibit typical nucleophilic and basic properties, making it a versatile handle for derivatization. The bromophenyl moiety introduces the potential for a range of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are fundamental transformations in modern organic synthesis. The stereocenter suggests that its biological and material properties could be highly dependent on its enantiomeric form, highlighting the importance of stereocontrolled synthesis.

Unexplored Synthetic Pathways and Stereochemical Control

While a definitive, optimized synthesis for this compound has yet to be published in academic literature, several established methodologies for analogous compounds suggest viable and unexplored synthetic routes.

One promising approach is the reductive amination of the corresponding ketone, 1-(3-bromophenyl)propan-2-one (B130137). This transformation can be achieved using various reducing agents, with sodium cyanoborohydride being a classic choice for its selectivity. youtube.com A key challenge and area for research in this pathway is the stereoselective reduction to afford enantiomerically pure (R)- or (S)-2-(3-Bromophenyl)propan-1-amine. This could be addressed through the use of chiral auxiliaries or, more elegantly, through asymmetric catalysis.

Another avenue for exploration is the use of transaminase biocatalysts . These enzymes can convert prochiral ketones to chiral amines with high enantiomeric excess. rsc.orgresearchgate.net A chemoenzymatic sequence involving the synthesis of 1-(3-bromophenyl)propan-2-one followed by a transaminase-mediated reductive amination could provide a green and highly stereoselective route to the target compound. researchgate.net

Furthermore, the synthesis of related 2-amino-3-arylpropan-1-ols from β-lactam intermediates suggests that a similar strategy could be adapted. nih.govnih.gov This would involve the synthesis of a suitably substituted β-lactam followed by reductive ring-opening to yield the desired propan-1-amine scaffold.

The chiral resolution of a racemic mixture of this compound presents another important research direction. Classical resolution using chiral acids or enzymatic kinetic resolution are established techniques that could be applied. researchgate.net More advanced methods, such as chiral chromatography, could also be developed for both analytical and preparative-scale separation of the enantiomers. A study on the determination of enantiomeric excess of chiral amines using a chiral phosphazane reagent highlights a potential analytical method. nih.gov

Advanced Computational Modeling for Novel Properties

The application of advanced computational modeling offers a powerful tool to predict and understand the properties of this compound before extensive experimental work is undertaken. Density Functional Theory (DFT) calculations can be employed to determine the molecule's optimized geometry, electronic structure, and spectroscopic properties.

Molecular docking simulations represent a significant area for future computational research. Given that phenylalkylamines are known to interact with biological targets such as ion channels, computational models could be used to predict the binding affinity and mode of interaction of the (R)- and (S)-enantiomers of this compound with various receptors. nih.govnih.gov This could guide the design of new bioactive molecules.

Furthermore, computational studies can explore the impact of the bromine substituent on the molecule's properties. The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in crystal engineering and molecular recognition. Computational models can predict the strength and directionality of these interactions, aiding in the design of novel materials with specific solid-state structures.

Potential for Derivatization in Emerging Chemical Fields (e.g., Catalysis, Sensing)

The structure of this compound provides two key functional groups for derivatization: the primary amine and the bromo-aromatic ring. This dual functionality opens up a vast chemical space for the creation of novel molecules with applications in catalysis and chemical sensing.

In catalysis , the primary amine can be N-functionalized to create a range of ligands for transition metal catalysts. For instance, the synthesis of N-functionalized pyrroles from amino alcohols has been reported, suggesting that derivatization of the amine could lead to novel heterocyclic structures with catalytic activity. dtu.dk Additionally, the amine can be used to direct ortho-lithiation or to participate in condensation reactions to form Schiff bases or other ligand types. The development of N-functionalized azaheterocycles from ortho-functionalized nitroarenes showcases the potential for creating complex catalytic scaffolds. mit.edu

In chemical sensing , the bromophenyl moiety is a key feature. Bromophenyl-containing compounds have been utilized in the development of electrochemical and fluorescent sensors. researchgate.netmdpi.com For example, a cadmium(II) (bromophenyl)porphyrin has been used in an electrochemical sensor for bisphenol A. researchgate.net The bromine atom can be transformed via cross-coupling reactions to introduce fluorophores or other signaling units. The amine group can also be derivatized with a fluorophore, and the resulting molecule's fluorescence could be modulated by the binding of an analyte to a receptor unit attached to the phenyl ring. The design of small-molecule fluorescent probes for various analytes is a burgeoning field, and this compound could serve as a valuable building block in this area. nih.govbohrium.com

Strategies for Targeted Molecular Interactions in Chemical Biology Research

The potential for this compound to serve as a scaffold for molecules with targeted biological interactions is significant. The development of receptor-targeted fluorescent probes is a key strategy in chemical biology for visualizing and understanding biological processes. nih.gov

One strategy would involve the conjugation of a targeting moiety to the molecule. The bromine atom provides a convenient handle for attaching, via a suitable linker, a ligand that is known to bind to a specific biological target, such as a receptor or enzyme. The amine group could then be derivatized with a fluorescent reporter. The resulting probe would allow for the visualization of the target in cells or tissues.

Another approach is to leverage the inherent, albeit currently unknown, biological activity of this compound or its simple derivatives. As many phenylalkylamines exhibit neurological or cardiovascular activity, it is plausible that this compound could interact with specific channels or receptors. nih.gov Structure-activity relationship (SAR) studies, guided by computational modeling, could be undertaken to optimize these interactions. The bromine atom could be systematically replaced with other substituents to probe the electronic and steric requirements for binding. The stereochemistry at the C2 position will likely be a critical determinant of biological activity, and the synthesis of enantiomerically pure compounds will be essential for these studies.

Q & A

Q. What are the common synthetic routes for 2-(3-Bromophenyl)propan-1-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of this compound typically involves:

  • Reductive Amination : Reacting 3-bromophenylacetone with ammonia or ammonium acetate under hydrogenation (e.g., using Pd/C or Raney Ni as catalysts) .
  • One-Pot Synthesis : A streamlined approach using allylic alcohols and amines in a single reaction vessel, which minimizes purification steps and achieves high enantiomeric excess (ee) for chiral derivatives .
  • Palladium-Catalyzed Cross-Coupling : For intermediates like N-benzyl-3-(3-bromophenyl)prop-2-yn-1-amine, PdCl₂(PPh₃)₂ and CuI in acetonitrile are employed, followed by hydrolysis and purification .

Q. Optimization Tips :

  • Adjust catalyst loading (e.g., 5–10 mol% Pd) to balance cost and efficiency.
  • Use polar aprotic solvents (e.g., DMF or MeCN) to stabilize intermediates.
  • Monitor reaction progress via TLC or HPLC to minimize side products.

Q. How is the structural characterization of this compound validated in academic research?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm regiochemistry using aromatic proton splitting patterns (e.g., meta-substituted bromine at δ 7.2–7.5 ppm) and aliphatic chain signals (e.g., –CH₂–NH₂ at δ 2.5–3.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₉H₁₂BrN) with <5 ppm mass error .
  • X-ray Crystallography : Resolve stereochemistry and crystal packing, particularly for chiral derivatives (e.g., (R)-isomers) .

Q. What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (P305+351+338) .
  • Ventilation : Use fume hoods to prevent inhalation of vapors (H335).
  • Storage : Keep under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can enantiomeric control be achieved during the synthesis of chiral this compound derivatives?

Methodological Answer:

  • Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes to favor (R)- or (S)-enantiomers (>90% ee) .
  • Kinetic Resolution : Use lipases or transition-metal catalysts to selectively convert one enantiomer, leaving the desired isomer unreacted.
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and isolate via recrystallization .

Data Contradiction Note : Discrepancies in ee values (e.g., 85% vs. 95%) may arise from solvent polarity or catalyst aging. Validate via chiral HPLC with cellulose-based columns.

Q. What pharmacological mechanisms underlie the interaction of this compound with neurotransmitter systems?

Methodological Answer:

  • Dopamine/Norepinephrine Reuptake Inhibition : Radioligand binding assays (e.g., [³H]-nisoxetine for norepinephrine transporters) show IC₅₀ values in the nM–μM range .
  • Enzyme Interactions : Molecular docking studies suggest selective binding to nitric oxide synthase (NOS) isoforms, particularly neuronal NOS (nNOS), via hydrophobic interactions with the bromophenyl group .
  • In Vivo Models : Test locomotor activity in rodents (e.g., open-field test) to assess stimulant vs. sedative effects.

Experimental Design Tip : Include positive controls (e.g., cocaine for reuptake inhibition) and negative controls (vehicle-only) to validate target specificity.

Q. How can computational modeling predict the physicochemical properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict redox stability and nucleophilic sites (e.g., amine group reactivity) .
  • Molecular Dynamics (MD) : Simulate solubility in water/organic solvents using force fields (e.g., AMBER) to guide formulation strategies.
  • ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate logP (∼2.5), blood-brain barrier permeability, and CYP450 inhibition risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.